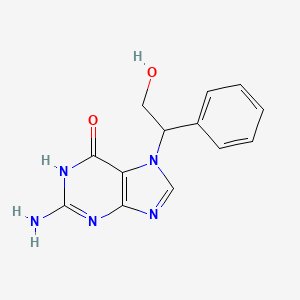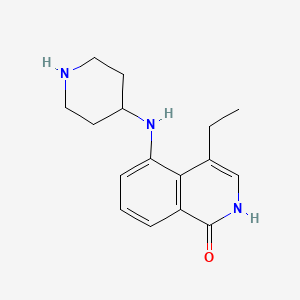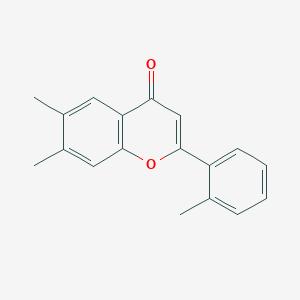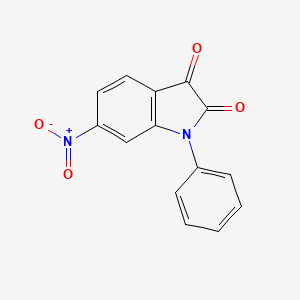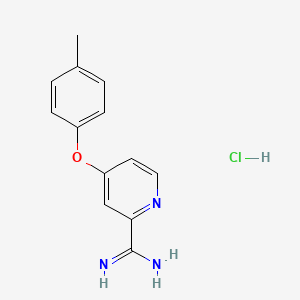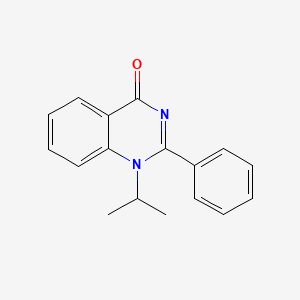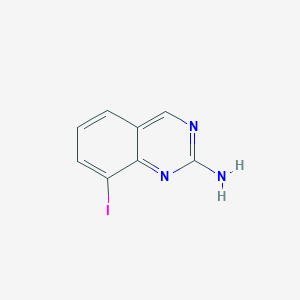![molecular formula C15H13N5 B11851409 3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 825630-53-3](/img/structure/B11851409.png)
3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Indol-5-yl)-N-méthylimidazo[1,2-a]pyrazin-8-amine est un composé organique complexe qui appartient à la classe des dérivés de l'indole Les dérivés de l'indole sont connus pour leurs activités biologiques significatives et sont largement utilisés en chimie médicinale
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-(1H-Indol-5-yl)-N-méthylimidazo[1,2-a]pyrazin-8-amine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la formation initiale du cycle indole, suivie de la construction du cycle imidazo[1,2-a]pyrazine. Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs, de solvants et de contrôles de température spécifiques pour assurer le rendement souhaité du produit .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Des techniques telles que la synthèse en flux continu et les plateformes de synthèse automatisées peuvent être utilisées pour améliorer l'efficacité et la possibilité de mise à l'échelle .
Analyse Des Réactions Chimiques
Types de réactions
La 3-(1H-Indol-5-yl)-N-méthylimidazo[1,2-a]pyrazin-8-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Ceci implique l'ajout d'hydrogène ou le retrait d'oxygène, généralement à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Ceci inclut les réactions de substitution nucléophile ou électrophile où un groupe fonctionnel est remplacé par un autre
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les acides, les bases, les agents oxydants et les agents réducteurs. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées et des solvants spécifiques .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des dérivés amines .
Applications de la recherche scientifique
La 3-(1H-Indol-5-yl)-N-méthylimidazo[1,2-a]pyrazin-8-amine a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les procédés industriels.
Mécanisme d'action
Le mécanisme d'action de la 3-(1H-Indol-5-yl)-N-méthylimidazo[1,2-a]pyrazin-8-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupement indole lui permet de se lier à divers récepteurs et enzymes, modulant leur activité. Cette interaction peut entraîner des modifications des processus cellulaires, tels que la transduction du signal, l'expression des gènes et les voies métaboliques .
Applications De Recherche Scientifique
3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés oxydables de la 3-(1H-Indol-3-yl)-1,2,4 : Ces composés partagent le groupement indole et présentent des activités biologiques similaires.
Dérivés de la 8-(pipérazin-1-yl)imidazo[1,2-a]pyrazine : Ces composés présentent un cycle imidazo[1,2-a]pyrazine similaire et sont étudiés pour leur activité inhibitrice de l'acétylcholinestérase.
Pyrrolo[1,2-a]pyrazines : Ces composés présentent un cycle pyrazine similaire et sont utilisés dans diverses applications synthétiques et biologiques.
Unicité
La 3-(1H-Indol-5-yl)-N-méthylimidazo[1,2-a]pyrazin-8-amine est unique en raison de sa combinaison spécifique des cycles indole et imidazo[1,2-a]pyrazine, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et le développement dans de multiples domaines scientifiques .
Propriétés
Numéro CAS |
825630-53-3 |
|---|---|
Formule moléculaire |
C15H13N5 |
Poids moléculaire |
263.30 g/mol |
Nom IUPAC |
3-(1H-indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C15H13N5/c1-16-14-15-19-9-13(20(15)7-6-18-14)11-2-3-12-10(8-11)4-5-17-12/h2-9,17H,1H3,(H,16,18) |
Clé InChI |
LHQYYKBHNYYDMM-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=CN2C1=NC=C2C3=CC4=C(C=C3)NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







